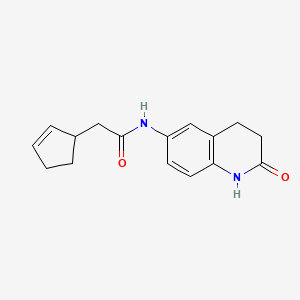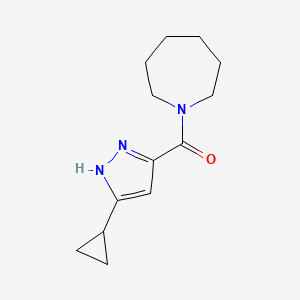
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone, also known as CP-945,598, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 2002 by Pfizer, Inc. as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a selective antagonist of the cannabinoid receptor CB1. It works by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which plays a role in a variety of physiological processes, including appetite, pain perception, and inflammation.
Biochemical and Physiological Effects
Studies have shown that azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its selectivity for the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade, without interfering with other cannabinoid receptors or systems. However, one limitation of azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of CB1 receptor blockade, particularly in relation to appetite and weight regulation.
Synthesis Methods
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is synthesized through a multi-step process involving the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with 1-azepan-1-ylpropan-2-one. The resulting intermediate is then treated with trifluoroacetic anhydride to yield the final product.
Scientific Research Applications
Azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied as a potential treatment for obesity, metabolic disorders, and addiction.
properties
IUPAC Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-7-3-1-2-4-8-16)12-9-11(14-15-12)10-5-6-10/h9-10H,1-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITIOPWWVGDYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azepan-1-yl-(5-cyclopropyl-1H-pyrazol-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)
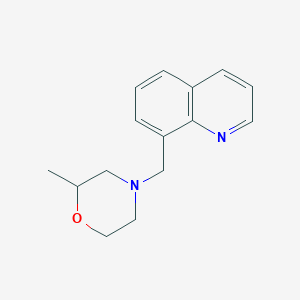

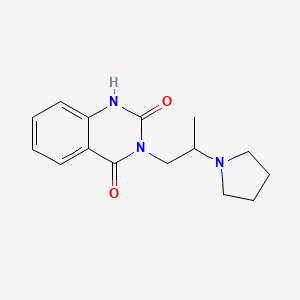
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
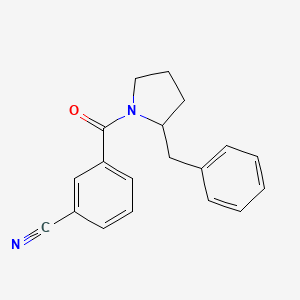
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)


